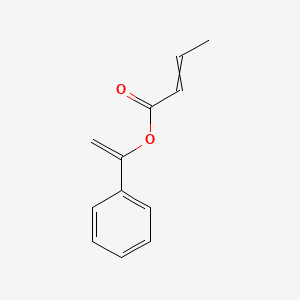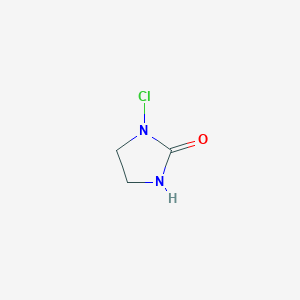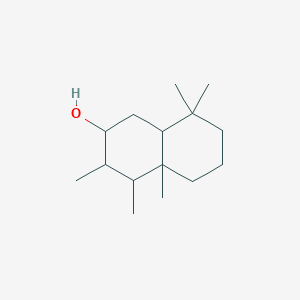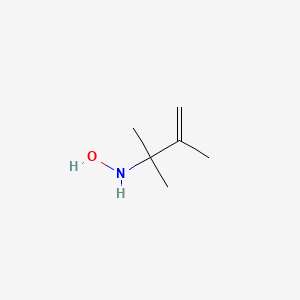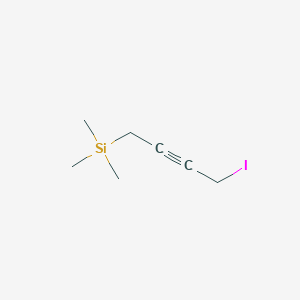
Silane, (4-iodo-2-butynyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (4-iodo-2-butynyl)trimethyl- is a chemical compound with the molecular formula C7H13ISi. It is known for its unique structure, which includes an iodine atom attached to a butynyl group, and a trimethylsilyl group. This compound is used in various chemical reactions and has significant applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-iodo-2-butynyl)trimethyl- typically involves the reaction of trimethylsilylacetylene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (4-iodo-2-butynyl)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Oxidation Reactions: It can undergo oxidation to form silanol or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Major Products Formed
The major products formed from these reactions include various silane derivatives, silanols, and other functionalized compounds .
Aplicaciones Científicas De Investigación
Silane, (4-iodo-2-butynyl)trimethyl- has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Silane, (4-iodo-2-butynyl)trimethyl- involves the formation of strong silicon-oxygen bonds when it reacts with compounds containing oxygen. This property makes it a valuable reagent in various chemical transformations. The molecular targets and pathways involved include the interaction with hydroxyl groups and other nucleophilic sites .
Comparación Con Compuestos Similares
Similar Compounds
Iodotrimethylsilane: Similar in structure but lacks the butynyl group.
Trimethylsilylacetylene: Similar but without the iodine atom.
(4-Bromo-2-butynyl)trimethylsilane: Similar but with a bromine atom instead of iodine.
Uniqueness
Silane, (4-iodo-2-butynyl)trimethyl- is unique due to the presence of both the iodine and butynyl groups, which confer distinct reactivity and versatility in chemical synthesis compared to its analogs .
Propiedades
Número CAS |
111097-70-2 |
|---|---|
Fórmula molecular |
C7H13ISi |
Peso molecular |
252.17 g/mol |
Nombre IUPAC |
4-iodobut-2-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h6-7H2,1-3H3 |
Clave InChI |
NZZNZOXQFBXXOG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC#CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



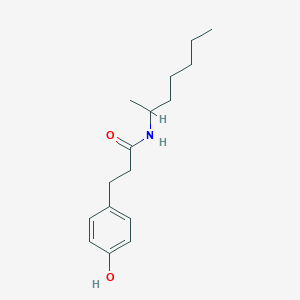

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
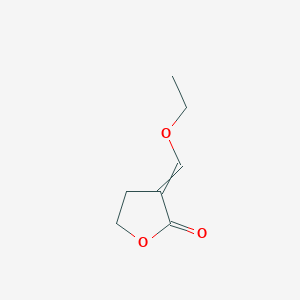
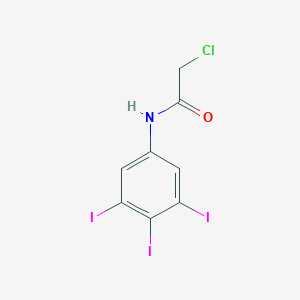
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
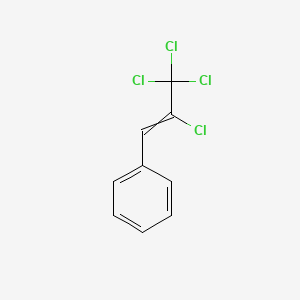

![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
